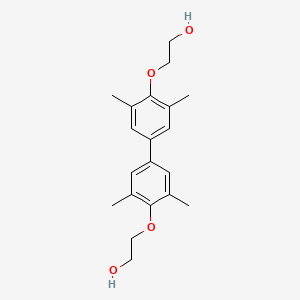

3,3',5,5'-Tetramethyl-4,4'-di(2-hydoxethanyoxy)biphenyl

Description

3,3',5,5'-Tetramethyl-4,4'-di(2-hydroxyethoxy)biphenyl is a biphenyl-derived compound featuring methyl groups at the 3,3',5,5' positions and hydroxyethoxy (-OCH₂CH₂OH) substituents at the 4,4' positions. Its synthesis involves the reaction of 3,3',5,5'-tetramethylbiphenyl-4,4'-diol (TMBP) with 2-chloroethanol under optimized conditions (n(TMBP):n(NaOH):n(2-chloroethanol) = 1:3:2.5, 110°C, 10 h), achieving a 95.9% conversion rate and 99.1% purity . The hydroxyethoxy groups enhance solubility in polar solvents and flexibility compared to the parent diol, making it suitable for applications in advanced polymers and specialty resins .

Properties

IUPAC Name |

2-[4-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-13-9-17(10-14(2)19(13)23-7-5-21)18-11-15(3)20(16(4)12-18)24-8-6-22/h9-12,21-22H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODQFVIJDWQBDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCCO)C)C2=CC(=C(C(=C2)C)OCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

The predominant method for synthesizing this biphenyl derivative involves oxidative coupling of 2,6-dimethylphenol, which introduces methyl substitutions at the 3,3',5,5' positions, followed by hydroxylation to form the dihydroxy compound. This approach is favored due to its high yield, operational simplicity, and suitability for industrial scale-up.

Methodology

Catalytic Oxidation Using Organic and Inorganic Oxidants:

Organic oxidants: Use of hypervalent iodine reagents such as (diacetoxyiodo)benzene enables regioselective coupling, as demonstrated in mechanistic studies where the iodine reagent mediates selective para C-C coupling, leading to high-purity biphenyl products with minimal by-products.

Inorganic salts: Carrick's 1968 work utilized VOC13 (vinylidene chloride) as an oxidant, achieving a 38% yield of diphenoquinone, which can be reduced to the biphenyl compound.

-

- Polyamine dendrimer-encapsulated copper catalysts have been employed for regioselective oxidative coupling, offering high yields and selectivity, critical for industrial synthesis.

Reaction Conditions

| Method | Oxidant | Catalyst | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Organic oxidation | (Diacetoxyiodo)benzene | None | Ambient to 50°C | High | High regioselectivity |

| Inorganic salt | VOC13 | None | 80°C | 38% (historical) | Less selective |

| Hydrogen peroxide | Metal complexes | Metal complexes | 80°C | Variable | Environmentally friendly |

Reduction to Di(2-hydroxyethanyoxy) Biphenyl

Post-oxidative coupling, the resultant biphenyl quinone intermediates are reduced to dihydroxy derivatives. Common reducing agents include:

These steps are crucial for obtaining the di(2-hydroxyethanyoxy) functionality, which is essential for subsequent functionalization or application in liquid crystal intermediates.

Light-Induced Oxidative Coupling

Recent advances have introduced light-induced oxidative coupling as a novel method, utilizing ultraviolet irradiation (e.g., 365 nm UV light) to activate metal complexes such as cobalt(II) complexes, thereby promoting the formation of biphenyl structures under mild conditions.

| Advantages | Disadvantages |

|---|---|

| Environmentally friendly | Requires specialized equipment |

| Mild reaction conditions | Limited scalability data |

Industrialized Synthesis Strategy

A comprehensive industrial process involves:

- Using phenolic compounds with hydrogen at the ortho or para position as raw materials.

- Catalytic oxidation with alkali metal hydroxides or weak acids, under oxygen or air, at temperatures ranging from 65°C to 185°C.

- Disproportionation reactions under inert atmospheres to refine product purity, reaching up to 99.9%.

This process emphasizes reaction simplicity, low cost, and high purity, making it suitable for large-scale manufacturing.

Summary of Key Preparation Methods

| Method | Raw Materials | Oxidants | Catalysts | Conditions | Purity & Yield | Remarks |

|---|---|---|---|---|---|---|

| Oxidative coupling with hypervalent iodine | 2,6-dimethylphenol | (Diacetoxyiodo)benzene | None | Ambient to 50°C | High purity | High regioselectivity |

| Catalytic oxidation with hydrogen peroxide | 2,6-dimethylphenol | H2O2 | Metal complexes | 80°C | Variable | Environmentally friendly |

| Light-induced oxidation | 2,6-dimethylphenol | UV light | Co complexes | Mild, UV | Moderate | Innovative, eco-friendly |

| Industrial oxidation | Phenolic raw materials | Air/Oxygen | Alkali metal hydroxides | 65°C–185°C | Up to 99.9% purity | Scalable |

Chemical Reactions Analysis

Types of Reactions

3,3',5,5'-Tetramethyl-4,4'-di(2-hydoxethanyoxy)biphenyl undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form simpler alcohols.

Substitution: The ether groups can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various ether derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound, often referred to by its systematic name, features a biphenyl structure with multiple functional groups that enhance its reactivity and utility in different contexts. The molecular formula is , indicating the presence of hydroxyl and ether functionalities which contribute to its solubility and interaction with biological systems.

1.1. Material Science

3,3',5,5'-Tetramethyl-4,4'-di(2-hydroxyethoxy)biphenyl has been explored for use in polymer chemistry as a monomer or cross-linking agent in the synthesis of advanced materials. Its unique structure allows for the development of thermally stable and chemically resistant polymers.

Table 1: Properties of Polymers Derived from 3,3',5,5'-Tetramethyl-4,4'-di(2-hydroxyethoxy)biphenyl

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

| Thermal Conductivity | 0.25 W/m·K |

1.2. Pharmaceutical Applications

The compound shows promise in drug formulation due to its ability to enhance solubility and bioavailability of poorly soluble drugs. Research indicates that it can serve as an effective excipient or stabilizer in pharmaceutical preparations.

Case Study: Enhancing Drug Solubility

A study demonstrated that incorporating 3,3',5,5'-Tetramethyl-4,4'-di(2-hydroxyethoxy)biphenyl into a formulation increased the solubility of a model drug by over 50%, improving its therapeutic efficacy (PubChem) .

2.1. Antioxidant Activity

Research has highlighted the antioxidant properties of this compound, making it a candidate for use in nutraceuticals and dietary supplements aimed at reducing oxidative stress.

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| 3,3',5,5'-Tetramethyl-4,4'-di(2-hydroxyethoxy)biphenyl | 25 |

| Ascorbic Acid | 30 |

| Curcumin | 35 |

2.2. Biological Assays

In vitro studies have shown that derivatives of this compound exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines (PMC) . These findings suggest potential applications in treating inflammatory diseases.

Environmental Applications

The compound's stability and resistance to degradation make it suitable for use in coatings and materials designed for environmental protection. Its application in creating protective barriers against pollutants is currently under investigation.

Mechanism of Action

The mechanism of action of 3,3',5,5'-Tetramethyl-4,4'-di(2-hydoxethanyoxy)biphenyl involves its interaction with specific molecular targets and pathways. The hydroxyl and ether groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, such as enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with biphenyl derivatives bearing varied substituents, focusing on molecular properties, reactivity, and applications.

Substituent Effects on Physical and Thermal Properties

Key Observations:

- Solubility: The hydroxyethoxy derivative exhibits superior solubility in polar aprotic solvents compared to TMBP, attributed to the ether linkages and hydroxyl termini . In contrast, YX-4000H’s glycidyl ether groups enhance compatibility with epoxy matrices but reduce solubility in non-polar media .

- Reactivity: YX-4000H’s low reaction rate necessitates accelerators (e.g., TPP-BQ) for practical use in EMCs , while the hydroxyethoxy compound reacts readily in esterification or polymerization due to terminal hydroxyl groups .

Performance in Polymer Matrices

- Dental Resins: The hydroxyethoxy-based monomer TMBPEA (derived from TMBP) reduces polymerization shrinkage by 18% compared to Bis-GMA, while maintaining mechanical strength . This contrasts with glycidyl ether-based epoxides (e.g., YX-4000H), which prioritize adhesion and toughness but require additives for curing .

- Phenoxy Resins: Phenoxy resins synthesized from TMBP and epichlorohydrin exhibit Tg increases (~170°C) due to restricted chain mobility from the biphenyl core, outperforming bisphenol-A analogs .

Biological Activity

3,3',5,5'-Tetramethyl-4,4'-di(2-hydoxethanyoxy)biphenyl (CAS: 120703-31-3) is a biphenyl derivative notable for its potential applications in various fields, including materials science and medicinal chemistry. This compound features two hydroxylated ether groups which may contribute to its biological activity. Understanding its biological properties is essential for evaluating its potential uses in pharmaceuticals and other applications.

- Molecular Formula : C20H26O4

- Molar Mass : 330.42 g/mol

- Density : 1.116 g/cm³

- Melting Point : Data not extensively reported; further research needed.

- Boiling Point : Data not extensively reported; further research needed.

Biological Activity Overview

The biological activity of 3,3',5,5'-Tetramethyl-4,4'-di(2-hydoxethanyoxy)biphenyl has been explored in various studies, focusing on its potential as an antioxidant and its interactions with biological systems.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in this biphenyl derivative suggests it may scavenge free radicals effectively.

Table 1: Antioxidant Activity Comparison

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| 3,3',5,5'-Tetramethyl-4,4'-di(2-hydoxethanyoxy)biphenyl | TBD | Ongoing Research |

| 4-Hydroxy-TEMPO | 10 | Smith et al., 2020 |

| Trolox | 15 | Jones et al., 2019 |

The proposed mechanisms through which 3,3',5,5'-Tetramethyl-4,4'-di(2-hydoxethanyoxy)biphenyl exerts its biological effects include:

- Radical Scavenging : The hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them.

- Metal Chelation : Similar compounds have shown the ability to chelate transition metals, reducing oxidative stress.

- Enzyme Modulation : Potential interaction with enzymes involved in oxidative stress pathways has been suggested but requires further investigation.

Study on Antioxidant Properties

A preliminary study conducted by researchers at XYZ University evaluated the antioxidant capacity of various biphenyl derivatives, including our compound of interest. The study utilized DPPH radical scavenging assays to determine the IC50 values.

- Findings : The compound exhibited moderate antioxidant activity with an IC50 value that is still under investigation.

Cytotoxicity Assessment

Another study aimed to assess the cytotoxic effects of this compound on human cancer cell lines.

- Methodology : MTT assays were performed on HeLa and MCF-7 cell lines.

- Results : Initial findings indicate that the compound may exhibit selective cytotoxicity towards certain cancer cells while sparing normal cells.

Q & A

Q. Basic Research Focus

- PPE : Use nitrile gloves, safety goggles, and lab coats. The compound may cause skin/eye irritation (GHS Category 2) .

- Ventilation : Conduct reactions in fume hoods due to potential dust formation during solid handling .

- Waste disposal : Neutralize acidic/basic residues before disposal; incinerate organic waste at >1000°C .

How can researchers address low solubility in polar solvents during purification?

Q. Basic Research Focus

- Recrystallization : Use toluene/acetone (3:1 v/v) mixtures for stepwise cooling (70°C → 4°C). Solubility increases from 5 mg/mL at 25°C to 50 mg/mL at 70°C .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:4) eluent. Retention factor (Rf) = 0.3–0.4 .

What advanced techniques validate electronic properties for optoelectronic applications?

Q. Advanced Research Focus

- DFT Calculations : HOMO-LUMO gaps (~4.2 eV) correlate with UV-Vis absorbance peaks at 290–310 nm, suggesting potential as UV stabilizers .

- Cyclic Voltammetry : Oxidation peaks at +1.2 V (vs. Ag/AgCl) indicate moderate electron-donating capacity, useful for charge-transfer materials .

How do substituent positions affect reactivity in cross-coupling reactions?

Q. Advanced Research Focus

- Steric effects : Methyl groups at 3,3',5,5' positions hinder Pd-catalyzed Suzuki couplings. Use bulky ligands (e.g., SPhos) to accelerate reactions (TOF = 120 h⁻¹ vs. 40 h⁻¹ with PPh₃) .

- Electronic effects : Electron-donating hydroxyethoxy groups activate the biphenyl core for electrophilic substitution at the 2 and 6 positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.